molecular formula C20H17F3N4O2S2 B2958943 N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392295-81-7

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2958943
CAS No.: 392295-81-7
M. Wt: 466.5
InChI Key: NLJDXKIXTHOQFG-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core with a sulfanyl group at position 5, connected via a methylene bridge to a carbamoyl-substituted 2,4-dimethylphenyl group. At position 2 of the thiadiazole, a benzamide moiety with a meta-trifluoromethyl substituent is present. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylphenyl group contributes to hydrophobic interactions. This structural architecture is common in antimicrobial and anticancer agents due to the thiadiazole ring’s bioisosteric properties .

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S2/c1-11-6-7-15(12(2)8-11)24-16(28)10-30-19-27-26-18(31-19)25-17(29)13-4-3-5-14(9-13)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDXKIXTHOQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, amides, and benzamides. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would likely include rigorous quality control measures to monitor the purity and composition of the final product. Additionally, the use of environmentally friendly solvents and reagents may be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

Compound A : N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ()
  • Structural Differences :
    • The sulfanyl group is linked to a 4-chlorophenylmethyl group instead of a carbamoyl-methyl-2,4-dimethylphenyl chain.
    • The benzamide substituent is a para-dimethylsulfamoyl group vs. a meta-trifluoromethyl group.
  • The 4-chlorophenyl group may enhance halogen bonding but lacks the carbamoyl moiety’s hydrogen-bonding capability .
Compound B : N-[5-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide ()
  • Structural Differences: The carbamoyl group is attached to a 4-acetamidophenyl ring, introducing an additional hydrogen-bond donor (NH) and acceptor (O). The benzamide has ortho- and para-methoxy groups instead of a meta-trifluoromethyl group.
  • Functional Impact :
    • Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways.
    • The acetamidophenyl group could enhance target affinity through NH-π interactions, contrasting with the hydrophobic 2,4-dimethylphenyl group in the target compound .
Compound C : N-{5-[({[(Furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide ()
  • Structural Differences :
    • A furan-2-ylmethyl group replaces the 2,4-dimethylphenyl moiety.
    • The benzamide has 3,4-dimethoxy substituents.
  • Dimethoxy substituents may increase solubility but could sterically hinder binding to flat enzymatic pockets .

Physicochemical Properties

Property Target Compound Compound A () Compound B () Compound C ()
Molecular Weight ~487.5 g/mol (estimated) 571.95 g/mol 487.6 g/mol 434.5 g/mol
Key Substituents CF₃, 2,4-dimethylphenyl Cl, SO₂N(CH₃)₂ OCH₃, NHCOCH₃ OCH₃, furan
logP (Estimated) ~3.5 (highly lipophilic) ~2.8 (moderate polarity) ~2.0 (polar) ~2.3 (moderate polarity)
Hydrogen Bond Acceptors 6 7 8 7
  • Polar substituents (e.g., SO₂N(CH₃)₂ in Compound A) improve solubility but may limit blood-brain barrier permeability .

Spectroscopic Characterization

  • IR Spectroscopy :
    • Target Compound: Peaks at ~1680 cm⁻¹ (C=O stretch, benzamide) and ~1250 cm⁻¹ (C=S stretch, thiadiazole).
    • Compound B: Additional peaks at ~3300 cm⁻¹ (NH stretch, acetamido) .
  • ¹H-NMR :
    • Target Compound: Singlet for CF₃ (δ 1.2–1.5 ppm absent; integrated in ¹³C-NMR at ~125 ppm).
    • Compound C: Distinct furan proton signals at δ 6.3–7.5 ppm .

Biological Activity

N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound featuring a thiadiazole ring and a benzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of diverse functional groups in its molecular structure (C₁₉H₁₆N₄S₄) contributes to its reactivity and interactions within biological systems .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves nucleophilic substitution reactions between thiadiazole derivatives and benzamide derivatives. For example, the reaction of 1,1-dibromomethane with 5-tolyl-1,3,4-thiadiazol-2-thiol in ethanol has been documented as a method for creating related compounds . The structural features of the compound include:

  • Thiadiazole Ring : Known for its diverse pharmacological properties.
  • Benzamide Moiety : Contributes to the compound's biological activity.

Biological Activities

Research indicates that compounds containing the thiadiazole ring exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial effects against various pathogens .
  • Anticancer Properties : Several studies report promising anticancer activity for thiadiazole derivatives, with some exhibiting GI50 values comparable to standard chemotherapeutic agents like Adriamycin .
  • Anti-inflammatory Effects : Compounds within this class have been noted for their anti-inflammatory properties .

Table 1: Summary of Biological Activities of Thiadiazole Derivatives

Compound NameStructure FeaturesBiological Activity
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamideContains thiadiazole and acetamide groupsAntimicrobial
N-(3-Methylphenyl)-2-(methylsulfanyl)acetamideSimilar thiadiazole structureAnti-inflammatory
5-(Methylsulfanyl)-1H-pyrazole derivativesDifferent heterocyclic ring but similar reactivityAnticancer

While specific mechanisms of action for this compound are not fully elucidated due to limited data, related compounds have demonstrated various modes of action. For instance:

  • MAO Inhibition : Some thiadiazole derivatives have been shown to inhibit monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .
  • Cytostatic Properties : The cytostatic effects observed in related compounds suggest potential applications in cancer therapy .

Case Studies

  • Anticancer Activity Study : A study evaluated several thiadiazole derivatives for their anticancer effects against human cancer cell lines (SK-MEL-2, HL-60, HeLa, MCF-7). Most compounds exhibited significant cytotoxicity with GI50 values comparable to Adriamycin .
  • Antimicrobial Evaluation : A series of 1,3,4-thiadiazole derivatives were tested against bacterial strains using agar diffusion methods. Results indicated considerable antimicrobial activity across various tested compounds .

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